N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 2-oxo-2H-chromene-6-sulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction time. The use of solid-supported catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is of particular interest in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N-(2-hydroxyethyl)cytisine
- Methyldiethanolamine
Comparison: N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. Unlike N-(2-hydroxyethyl)acetamide and N-(2-hydroxyethyl)cytisine, which are simpler molecules, the chromene core provides additional sites for functionalization and interaction with biological targets. Methyldiethanolamine, while similar in having a hydroxyethyl group, lacks the chromene structure, making it less versatile in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C11H11NO5S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C11H11NO5S/c13-6-5-12-18(15,16)9-2-3-10-8(7-9)1-4-11(14)17-10/h1-4,7,12-13H,5-6H2 |
InChI Key |
JVUMFPDRILFMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCO |
Origin of Product |
United States |
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